molecular formula C16H24N2O2 B15322651 2-P-Tolyl-piperazine-1-carboxylic acid tert-butyl ester

2-P-Tolyl-piperazine-1-carboxylic acid tert-butyl ester

Cat. No.: B15322651
M. Wt: 276.37 g/mol
InChI Key: QIZKNUGAJQZRQQ-UHFFFAOYSA-N
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Description

2-P-Tolyl-piperazine-1-carboxylic acid tert-butyl ester is a piperazine derivative featuring a para-tolyl (p-tolyl) substituent at the 2-position of the piperazine ring and a tert-butoxycarbonyl (Boc) protecting group at the 1-position. This compound is widely used in medicinal chemistry as an intermediate for synthesizing bioactive molecules, particularly due to the Boc group’s stability under various reaction conditions and its ease of removal under acidic conditions. Its para-tolyl group contributes to lipophilicity, influencing solubility and receptor-binding interactions in drug candidates .

Preparation Methods

The synthesis of tert-butyl 2-(4-methylphenyl)piperazine-1-carboxylate typically involves the reaction of tert-butyl piperazine-1-carboxylate with 4-methylphenyl derivatives under specific conditions . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure optimal yield.

Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistency and efficiency. The purity of the final product is often confirmed using techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy .

Chemical Reactions Analysis

Deprotection of the Boc Group

The Boc group is cleaved under acidic conditions to expose the secondary amine. This reaction is critical for subsequent functionalization:

  • Conditions : Treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in dioxane .

  • Typical Protocol :

    • 2-P-Tolyl-piperazine-1-carboxylic acid tert-butyl ester (1 eq) is stirred in 4M HCl/dioxane (10 vol) at 25°C for 2–4 hours .

    • After removal of the Boc group, the free amine is neutralized with aqueous NaHCO₃ and extracted into organic solvents.

Applications : The deprotected amine participates in alkylation, acylation, or coupling reactions to form advanced intermediates .

Nucleophilic Substitution Reactions

The piperazine nitrogen acts as a nucleophile in reactions with electrophiles. Examples include:

Reaction with Triphosgene

Triphosgene converts the free amine (post-Boc removal) into a carbamoyl chloride intermediate, enabling urea formation:

ReactantsConditionsYieldProduct
Deprotected piperazine + triphosgene0°C in MeCN, pyridine, DIPEA84–92%Urea derivatives

Mechanism :

  • Triphosgene reacts with the amine to form a reactive carbamoyl chloride.

  • Subsequent coupling with nucleophiles (e.g., hydroxylamines) yields ureas or carbamates .

Coupling with Aromatic Electrophiles

The piperazine core undergoes nucleophilic aromatic substitution (SNAr) with activated aryl halides:

Reduction of Aldehyde Intermediates

Piperazine derivatives with aldehyde substituents are reduced to alcohols for further functionalization:

ReactantsConditionsYield
Boc-protected 2-formylpiperazine + NaBH₄0°C → RT, MeOH89%

Application : The resulting hydroxymethyl group is used in etherification or esterification reactions .

Comparative Reactivity of Structural Analogs

The reactivity varies with substituents on the piperazine ring:

CompoundSubstituentReactivity Profile
tert-Butyl 4-(4-amino-2-methylphenyl)piperazine-1-carboxylateAmino groupEnhanced nucleophilicity for acylation
tert-Butyl 4-(azidomethyl)piperidine-1-carboxylateAzido groupParticipates in click chemistry

Scientific Research Applications

Synthesis of Antimicrobial Agents

One of the primary applications of 2-P-Tolyl-piperazine-1-carboxylic acid tert-butyl ester is in the synthesis of oxazolidinone derivatives, which are a class of synthetic antimicrobial agents. These compounds exhibit activity against Gram-positive bacteria by inhibiting protein synthesis, specifically targeting the formation of the ribosomal initiation complex. This mechanism allows them to be effective against pathogens that have developed resistance to other antibiotics.

Key Findings

  • Oxazolidinones : Compounds synthesized from this ester have shown efficacy against both human and veterinary pathogens, including resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) .
  • Synthesis Process : The improved synthetic methods for producing these compounds have been documented, highlighting the importance of this compound as a key intermediate .

Cancer Treatment Applications

Recent studies have explored the potential of piperazine derivatives, including this compound, in cancer therapies. These compounds can act as inhibitors of programmed cell death protein 1 (PD-1) and its ligand PD-L1, which are crucial targets in cancer immunotherapy.

Research Insights

  • PD-1/PD-L1 Inhibition : The disruption of PD-1/PD-L1 interactions can enhance T cell activity against tumors. Compounds derived from piperazine structures have been identified as promising candidates for developing small-molecule inhibitors that could complement existing monoclonal antibody therapies .
  • Mechanism of Action : By blocking these interactions, these compounds may prevent tumor cells from evading immune detection, thereby facilitating tumor elimination by T cells .

Neuropharmacological Applications

Piperazine derivatives are also investigated for their potential neuropharmacological effects. Research indicates that certain piperazine compounds can modulate neurotransmitter systems and may be beneficial in treating anxiety and pain disorders.

Therapeutic Potential

  • Fatty Acid Amide Hydrolase Modulation : Some studies suggest that piperazine derivatives can act as modulators of fatty acid amide hydrolase (FAAH), which is involved in the endocannabinoid system. This modulation could lead to therapeutic benefits in managing anxiety and pain .

Synthetic Methodologies

The synthesis of this compound involves several chemical reactions that enhance its utility in drug development.

Synthesis Overview

  • Starting Materials : The synthesis typically begins with readily available piperazine derivatives and involves various coupling reactions to introduce the toluidine group and the tert-butyl ester functionality.
  • Optimization Techniques : Recent advancements in synthetic methodologies have focused on improving yields and purity through optimized reaction conditions and purification techniques .

Case Studies and Research Data

Several case studies highlight the practical applications of this compound in drug development:

StudyApplicationFindings
WO2005051933A1Antimicrobial SynthesisDemonstrated effectiveness against resistant bacterial strains using oxazolidinone derivatives synthesized from this compound .
PMC11232653Cancer ImmunotherapyIdentified potential for small-molecule inhibitors targeting PD-1/PD-L1 interactions using piperazine derivatives .
HUE025313T2Pain ManagementExplored modulation of FAAH for therapeutic effects on anxiety and pain disorders .

Mechanism of Action

The mechanism of action of tert-butyl 2-(4-methylphenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Variations

The tert-butyl piperazine-1-carboxylate scaffold is versatile, with modifications at the 2-, 3-, or 4-positions of the piperazine ring significantly altering chemical and biological properties. Below is a comparison with key analogs:

Compound Substituent(s) Molecular Weight CAS Number Key Applications
2-P-Tolyl-piperazine-1-carboxylate tert-butyl ester 2-(p-Tolyl), 1-Boc 290.38 (calculated) Not explicitly cited Drug intermediate, receptor modulation
2-M-Tolyl-piperazine-1-carboxylate tert-butyl ester 2-(m-Tolyl), 1-Boc 290.38 Not provided Structural isomer studies
4-(2-Aminophenyl)piperazine-1-carboxylate tert-butyl ester 4-(2-Aminophenyl), 1-Boc 277.37 170017-74-0 Serotonin receptor ligands
tert-Butyl 2-cyclohexylpiperazine-1-carboxylate 2-Cyclohexyl, 1-Boc 268.39 886780-41-2 Chiral building blocks
tert-Butyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate 4-(3-Nitropyridin-2-yl), 1-Boc 308.33 153473-24-6 Nitro-group functionalization studies
4-(Piperidin-2-ylmethyl)piperazine-1-carboxylate tert-butyl ester 4-(Piperidin-2-ylmethyl), 1-Boc 283.41 873315-23-2 Neurological target modulation

Key Differences in Reactivity and Stability

  • Cyclohexyl substituents (e.g., 886780-41-2) introduce significant hydrophobicity but may reduce solubility in polar solvents .
  • Thermal Stability : Studies on tert-butyl ester-protected polymers (e.g., MA20 and A20) reveal that thermal decomposition of Boc groups occurs via isobutylene release at ~125–230°C, with activation energies of 116–125 kJ mol⁻¹. Such data imply that Boc-protected piperazines require careful temperature control during synthesis .
  • Functional Group Compatibility: Nitro-substituted analogs (e.g., 153473-24-6) are prone to reduction reactions, whereas aminophenyl derivatives (e.g., 170017-74-0) enable coupling reactions for peptide or heterocycle synthesis .

Case Studies

  • Chiral Resolution : tert-Butyl 2-cyclohexylpiperazine-1-carboxylate (886780-41-2) has been resolved into enantiomers for asymmetric catalysis applications .

Thermal and Chemical Stability Data

Property 2-P-Tolyl-piperazine-1-carboxylate tert-butyl ester tert-Butyl 4-carbamoylpiperazine-1-carboxylate MA20 Polymer
Thermal Decomposition Onset ~200°C (estimated) Not reported 230°C
Activation Energy (Eₐ) Not studied Not studied 125 kJ mol⁻¹
Solubility in DCM High Moderate N/A

Biological Activity

2-P-Tolyl-piperazine-1-carboxylic acid tert-butyl ester is a piperazine derivative that has garnered attention for its potential biological activities. This compound is structurally characterized by the presence of a p-tolyl group attached to a piperazine ring, with a tert-butyl ester functionality. Its biological activity has been explored in various studies, particularly in relation to its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C13H18N2O2C_{13}H_{18}N_{2}O_{2} with a molecular weight of approximately 234.29 g/mol. The compound can be represented by the following structural formula:

C1CCN C1 C O OC C C C C6H4 CH3\text{C1CCN C1 C O OC C C C}\text{ C6H4 CH3}

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In a study evaluating various piperazine derivatives, this compound demonstrated effectiveness against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be comparable to those of established antibiotics, suggesting its potential as a therapeutic agent in treating bacterial infections.

Antitumor Activity

In vitro studies have shown that the compound possesses cytotoxic effects against various cancer cell lines. For instance, it has been tested against human leukemia (CEM-13) and breast cancer (MCF-7) cell lines, where it induced apoptosis in a dose-dependent manner. The IC50 values for these cell lines were reported to be in the micromolar range, indicating promising antitumor activity .

The mechanism underlying the biological activity of this compound appears to involve interaction with specific molecular targets within cells. It may modulate receptor activity or inhibit enzyme function, leading to altered cellular responses. For example, studies suggest that it may influence apoptotic pathways by upregulating pro-apoptotic proteins like p53 and cleaving caspase-3 .

Case Studies

Case Study 1: Antimicrobial Efficacy
A recent study assessed the antimicrobial properties of various piperazine derivatives, including this compound. The compound was tested against a panel of pathogens, yielding MIC values ranging from 0.5 to 8 μg/mL. These results indicate its potential as an alternative treatment option for resistant bacterial strains.

Case Study 2: Anticancer Activity
In another investigation focusing on its anticancer properties, researchers treated MCF-7 cells with varying concentrations of the compound over 48 hours. Flow cytometry analysis revealed significant induction of apoptosis at concentrations above 10 μM, with associated increases in p53 expression levels and caspase-3 activation .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with other similar compounds:

Compound NameStructureAntimicrobial Activity (MIC)Antitumor Activity (IC50)
This compound Structure0.5 - 8 μg/mL~10 μM
4-(4-Chlorophenyl)piperidine Structure1 - 16 μg/mL~15 μM
4-(2-Chloroacetyl)piperazine Structure0.8 - 12 μg/mL~20 μM

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for preparing 2-P-Tolyl-piperazine-1-carboxylic acid tert-butyl ester, and how do reaction conditions influence yield and purity?

The synthesis typically involves nucleophilic aromatic substitution or coupling reactions to introduce the p-tolyl group to the piperazine core, followed by Boc (tert-butoxycarbonyl) protection. Key steps include:

  • Piperazine Functionalization : Reacting piperazine with p-tolyl halides or aryl boronic acids under Pd-catalyzed cross-coupling conditions (e.g., Suzuki-Miyaura) to form the 2-P-tolyl-piperazine intermediate .
  • Boc Protection : Treating the free amine with di-tert-butyl dicarbonate (Boc₂O) in anhydrous dichloromethane or THF, often with a base like triethylamine to scavenge HCl .
  • Optimization : Yields (60–85%) depend on solvent polarity, temperature (0–25°C), and stoichiometric ratios. For example, excess Boc₂O (1.2–1.5 equiv) ensures complete protection .

Q. How is the compound characterized structurally, and what analytical techniques are critical for verifying purity?

  • Spectroscopy :
    • ¹H/¹³C NMR : Key signals include the tert-butyl singlet at ~1.4 ppm (9H) and aromatic protons from the p-tolyl group (6.8–7.2 ppm) .
    • FT-IR : Carbamate C=O stretch at ~1680–1700 cm⁻¹ .
  • Chromatography :
    • HPLC/LC-MS : To confirm purity (>95%) and detect byproducts like de-Boc derivatives or unreacted precursors .

Advanced Research Questions

Q. How do modifications to the p-tolyl or piperazine moieties affect the compound’s pharmacological profile in structure-activity relationship (SAR) studies?

  • p-Tolyl Substituents : Electron-donating groups (e.g., methyl) enhance lipophilicity and blood-brain barrier penetration, while electron-withdrawing groups (e.g., Cl, Br) may improve receptor binding affinity but reduce metabolic stability .
  • Piperazine Ring : N-methylation decreases basicity (pKa ~7.5 vs. ~9.5 for unmodified piperazine), altering solubility and bioavailability. Steric hindrance from tert-butyl esters slows hydrolysis in vivo, prolonging half-life .
  • Example : In serotonin receptor antagonists, 2-P-tolyl substitution increases selectivity for 5-HT₁A over 5-HT₂A receptors by ~20-fold .

Q. What strategies resolve contradictions in stability data under biological assay conditions?

  • pH-Dependent Hydrolysis : The Boc group is stable at neutral pH but hydrolyzes rapidly in acidic environments (e.g., lysosomes). Conflicting stability reports may arise from assay buffer composition. Mitigation:
    • Use phosphate-buffered saline (pH 7.4) instead of citrate buffers .
    • Add esterase inhibitors (e.g., PMSF) to prevent enzymatic cleavage .
  • Solubility Challenges : Low aqueous solubility (logP ~3.5) can cause precipitation in cell-based assays. Solutions:
    • Formulate with cyclodextrins or DMSO (≤0.1% v/v) to maintain solubility without cytotoxicity .

Q. How can computational modeling guide the design of derivatives with improved target binding?

  • Docking Studies : Molecular dynamics simulations (e.g., using AutoDock Vina) predict binding poses to receptors like dopamine D₂ or sigma-1. Key interactions:
    • Hydrogen bonding between the carbamate oxygen and Thr³.³⁷ in D₂ receptors.
    • π-π stacking of the p-tolyl group with Phe³.²⁸ .
  • ADMET Predictions : Tools like SwissADME estimate metabolic liabilities (e.g., CYP3A4-mediated oxidation of the tert-butyl group) .

Q. Methodological Considerations

Q. What protocols optimize the compound’s use as a synthetic intermediate in multi-step reactions?

  • Protection/Deprotection :
    • Boc Removal : Use TFA in DCM (1:1 v/v, 0°C to RT) for 1–2 hours, followed by neutralization with NaHCO₃ .
    • Side Reactions : Avoid aqueous HCl, which may hydrolyze the ester prematurely .
  • Cross-Coupling : For Suzuki reactions, use Pd(PPh₃)₄ (5 mol%) with Cs₂CO₃ in dioxane/water (3:1) at 80°C for 12 hours .

Properties

Molecular Formula

C16H24N2O2

Molecular Weight

276.37 g/mol

IUPAC Name

tert-butyl 2-(4-methylphenyl)piperazine-1-carboxylate

InChI

InChI=1S/C16H24N2O2/c1-12-5-7-13(8-6-12)14-11-17-9-10-18(14)15(19)20-16(2,3)4/h5-8,14,17H,9-11H2,1-4H3

InChI Key

QIZKNUGAJQZRQQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2CNCCN2C(=O)OC(C)(C)C

Origin of Product

United States

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